![molecular formula C21H13FN2O4 B4851786 N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide](/img/structure/B4851786.png)
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide
Overview
Description
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide can alter gene expression patterns and inhibit the growth of cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide has been found to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, which can lead to the inhibition of cancer cell growth. It has also been found to have anti-angiogenic effects, which can prevent the formation of new blood vessels that are necessary for tumor growth. In neurodegenerative diseases, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide has been found to protect neurons from oxidative stress and inflammation, which can contribute to the progression of these diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide in lab experiments is its specificity for HDACs and COX-2, which can lead to more targeted and effective treatments. However, one limitation is that this compound may have off-target effects on other enzymes and signaling pathways, which can lead to unintended physiological effects.
Future Directions
There are several future directions for research on N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide. One area of research is the development of more potent analogs of this compound that can have even greater specificity and efficacy. Another area of research is the investigation of the potential applications of this compound in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to better understand the mechanisms of action and physiological effects of N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide.
Scientific Research Applications
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide has been studied for its anti-inflammatory properties.
properties
IUPAC Name |
N-[4-(1,3-dioxoisoindol-5-yl)oxyphenyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c22-18-4-2-1-3-16(18)20(26)23-12-5-7-13(8-6-12)28-14-9-10-15-17(11-14)21(27)24-19(15)25/h1-11H,(H,23,26)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAAXULXIUKFPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC4=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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